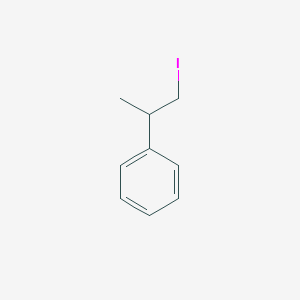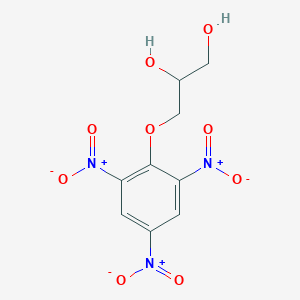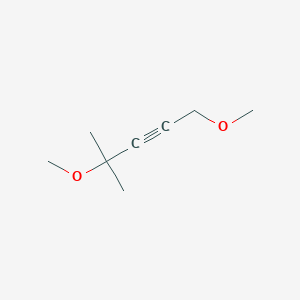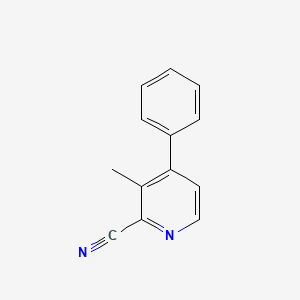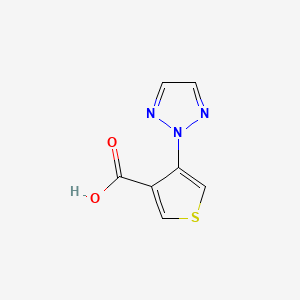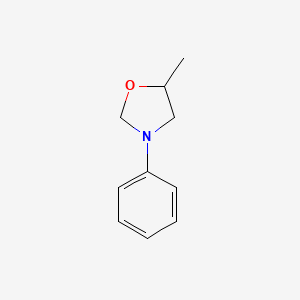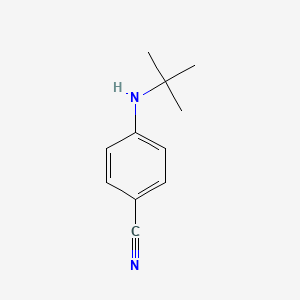
4-(Tert-butylamino)benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Tert-butylamino)benzonitrile is an organic compound with the molecular formula C11H13N. It is a derivative of benzonitrile, where the hydrogen atom at the para position is replaced by a tert-butylamino group. This compound is known for its applications in various fields, including organic synthesis and materials science.
Preparation Methods
4-(Tert-butylamino)benzonitrile can be synthesized through several methods. One common synthetic route involves the dehydrogenation of 4-tert-butyl-1,2-dihydrobenzene . This process typically requires specific reaction conditions, such as the presence of a catalyst and controlled temperature.
In industrial settings, the production of this compound may involve large-scale dehydrogenation processes, ensuring high yield and purity. The exact conditions and methods can vary depending on the desired scale and application.
Chemical Reactions Analysis
4-(Tert-butylamino)benzonitrile undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride.
Oxidation: This reaction can lead to the formation of corresponding nitrile oxides.
Reduction: Reduction of the nitrile group can yield primary amines.
Substitution: The tert-butylamino group can be substituted with other functional groups under appropriate conditions.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-(Tert-butylamino)benzonitrile has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(Tert-butylamino)benzonitrile involves its interaction with specific molecular targets. The compound can undergo intramolecular charge transfer, leading to changes in its electronic structure . This process is influenced by the presence of the tert-butylamino group, which affects the compound’s reactivity and interactions with other molecules.
Comparison with Similar Compounds
4-(Tert-butylamino)benzonitrile can be compared with other similar compounds, such as 4-(dimethylamino)benzonitrile and 3-(tert-butylamino)benzonitrile . These compounds share structural similarities but differ in their electronic properties and reactivity.
4-(Dimethylamino)benzonitrile: Known for its planar structure and strong electronic interactions.
3-(Tert-butylamino)benzonitrile: Exhibits a twisted structure, leading to different reactivity compared to the para-substituted derivative.
The uniqueness of this compound lies in its specific electronic properties and the influence of the tert-butylamino group on its chemical behavior.
Properties
CAS No. |
36171-09-2 |
|---|---|
Molecular Formula |
C11H14N2 |
Molecular Weight |
174.24 g/mol |
IUPAC Name |
4-(tert-butylamino)benzonitrile |
InChI |
InChI=1S/C11H14N2/c1-11(2,3)13-10-6-4-9(8-12)5-7-10/h4-7,13H,1-3H3 |
InChI Key |
FNQAKODNTREJLJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)NC1=CC=C(C=C1)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-(4-Phenylphenyl)-2,3-dihydroimidazo[2,1-b][1,3]thiazole-5-carbaldehyde](/img/structure/B14000054.png)
![Benzyl 2-[[2-[(3-hydroxy-2-phenylmethoxycarbonylamino-propanoyl)amino]acetyl]amino]acetate](/img/structure/B14000059.png)
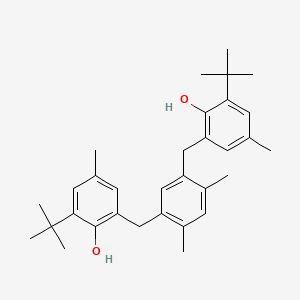
![Ethyl cyano[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl]acetate](/img/structure/B14000066.png)
![[7-(Diphenylmethyl)bicyclo[2.2.1]heptane-2,3-diyl]bis(methylene) bis(4-methylbenzene-1-sulfonate)](/img/structure/B14000072.png)
![N,N-bis(2-chloroethyl)-4-[(3-chlorophenyl)iminomethyl]-3-methoxy-aniline](/img/structure/B14000074.png)
